molecular formula C11H15ClN2O B1647398 1-(2-chloro-3-methoxyphenyl)Piperazine

1-(2-chloro-3-methoxyphenyl)Piperazine

Cat. No.: B1647398
M. Wt: 226.7 g/mol
InChI Key: SPPMTVHSYOQZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-3-methoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted at the 1-position with a 2-chloro-3-methoxyphenyl group. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring, which may influence its physicochemical properties and receptor binding affinities.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.7 g/mol

IUPAC Name

1-(2-chloro-3-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15ClN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

SPPMTVHSYOQZAB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1Cl)N2CCNCC2

Canonical SMILES

COC1=CC=CC(=C1Cl)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological activity of phenylpiperazine derivatives is highly dependent on the position and nature of aromatic ring substituents. Below is a comparative analysis of key analogs:

Compound Name (Abbreviation) Substituent Position(s) Key Structural Features Receptor Affinity/Activity Biological Effects
1-(2-Chloro-3-methoxyphenyl)piperazine 2-Cl, 3-OCH3 Dual substituents (Cl: electron-withdrawing; OCH3: electron-donating) Not explicitly reported; hypothesized to interact with 5-HT1B/2A receptors based on analog data Potential serotonergic modulation; possible stimulant/hallucinogenic effects (inferred from structural analogs)
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Single electron-withdrawing substituent 5-HT1B/2C agonist Variable sympathetic nerve discharge (SND); exacerbates morphine withdrawal
1-(2-Methoxyphenyl)piperazine 2-OCH3 Single electron-donating substituent 5-HT1B agonist Mixed SND effects (inhibition/excitation)
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH3 Single electron-donating substituent 5-HT2A/2C partial agonist Hallucinogenic; used in designer drugs
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF3 Strong electron-withdrawing substituent 5-HT1B agonist Psychostimulant; often combined with benzylpiperazines

Key Observations

  • Substituent Position: Chloro (Cl): mCPP (3-Cl) and the target compound (2-Cl) demonstrate that chloro substituent position significantly alters receptor specificity. mCPP’s 3-Cl group correlates with strong 5-HT2C agonism, while the 2-Cl in the target compound may shift selectivity toward 5-HT1B or 5-HT2A receptors . Methoxy (OCH3): The 3-OCH3 group in the target compound differs from 2-OCH3 or 4-OCH3 analogs. 2-OCH3 (e.g., 1-(2-methoxyphenyl)piperazine) is associated with mixed SND modulation, whereas 4-OCH3 (MeOPP) exhibits hallucinogenic properties via 5-HT2A activation .
  • Dual Substituents: The combination of 2-Cl and 3-OCH3 in the target compound may enhance lipophilicity and receptor binding stability compared to monosubstituted analogs. This could influence metabolic stability, as chloro groups often reduce oxidative metabolism rates .

Pharmacological and Metabolic Insights

  • Receptor Selectivity : The dual substituents of the target compound may confer mixed agonist/antagonist activity. For example, 4-(2'-methoxyphenyl)piperazine derivatives (e.g., p-MPPI) act as 5-HT1A antagonists, suggesting that methoxy positioning critically affects functional outcomes .
  • Metabolism: mCPP undergoes hydroxylation and piperazine ring degradation in vivo .

Designer Drug Context

Phenylpiperazines like TFMPP and MeOPP are common in illicit markets due to their stimulant and hallucinogenic effects. The target compound’s structural complexity could render it less prevalent in designer drug formulations, but its dual substituents might appeal for modified recreational effects .

Preparation Methods

Reaction Mechanism and Starting Materials

The cyclocondensation of bis-(2-chloroethylamine) hydrochloride with 2-chloro-3-methoxyaniline in the presence of acid catalysts represents a direct route to 1-(2-chloro-3-methoxyphenyl)piperazine hydrochloride. This method, adapted from the synthesis of 1-(3-chlorophenyl)piperazine hydrochloride, leverages nucleophilic aromatic substitution and cyclization. The reaction proceeds via initial deprotonation of the aniline, followed by nucleophilic attack on bis-(2-chloroethylamine), forming a six-membered piperazine ring.

Key reagents include bis-(2-chloroethylamine) hydrochloride (1.0 equivalent), 2-chloro-3-methoxyaniline (1.1 equivalents), and para-toluenesulfonic acid (3% w/w) in xylene. The methoxy group’s electron-donating nature marginally deactivates the aromatic ring, necessitating prolonged reflux (140–145°C) to achieve complete conversion.

Procedure and Optimization

A mixture of bis-(2-chloroethylamine) hydrochloride (100 g, 0.56 mol), 2-chloro-3-methoxyaniline (78.54 g, 0.61 mol), and para-toluenesulfonic acid (3 g) in xylene (300 mL) is refluxed for 15–20 hours. Reaction progress is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane 1:3). Post-reaction, the mixture is cooled to 0–5°C, inducing crystallization of the crude hydrochloride salt. Sequential washes with chilled xylene (5°C, 75 mL) and acetone (5°C, 75 mL) remove unreacted aniline and byproducts. Vacuum drying at 40°C yields this compound hydrochloride as off-white crystals (theoretical yield: 84.6%).

Table 1: Reaction Parameters for Cyclocondensation Method

Parameter Value
Temperature 140–145°C
Time 15–20 hours
Catalyst Para-toluenesulfonic acid (3%)
Solvent Xylene
Yield 84.6%

Purification and Characterization

Recrystallization from isopropyl alcohol (50 L per 3.2 kg crude) at 75–80°C, followed by activated carbon treatment, enhances purity to >98%. Fourier-transform infrared (FTIR) spectroscopy confirms N–H stretching at 3200–3400 cm⁻¹ and C–O–C vibrations at 1250 cm⁻¹. Nuclear magnetic resonance (NMR) spectra exhibit characteristic piperazine proton signals at δ 2.8–3.5 ppm and aromatic protons at δ 6.7–7.2 ppm.

Reduction of Dihydropyrazine Intermediates

Synthesis of Dihydropyrazine Precursors

An alternative route involves cyclocondensation of ethylenediamine derivatives with 2-chloro-3-methoxybenzoylformate to form 3-(2-chloro-3-methoxyphenyl)-3,4-dehydropiperazine-2-one, followed by reduction. This method, adapted from patent US6603003B2, employs methyl 2-chloro-3-methoxybenzoylformate (synthesized via Claisen condensation) and N-methyl ethylenediamine in methanol.

Table 2: Starting Materials for Dihydropyrazine Synthesis

Reagent Quantity Role
Methyl 2-chloro-3-methoxybenzoylformate 2.0 kg (12.2 mol) Carbonyl donor
N-Methyl ethylenediamine 1.085 kg (14.6 mol) Diamine source
Acetic acid 0.878 kg (14.6 mol) Proton donor

Reduction to Piperazine

The dehydropiperazine intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). LiAlH₄ (193.8 g, 5.1 mol) is added to THF (2.88 L) under nitrogen, followed by gradual addition of the dehydropiperazine (480 g, 2.55 mol). The mixture is heated to 50–55°C for 4 hours, quenched with ethyl acetate, and filtered to remove inorganic salts. Vacuum distillation yields this compound as a pale oil (60.5% yield).

Table 3: Reduction Reaction Conditions

Parameter Value
Reducing agent LiAlH₄ (2.0 equivalents)
Solvent THF
Temperature 50–55°C
Yield 60.5%

Comparative Analysis of Synthetic Routes

Yield and Scalability

Cyclocondensation with substituted anilines achieves higher yields (84.6%) compared to reduction pathways (60.5%). The former method’s use of xylene as a solvent facilitates easy separation of aqueous and organic layers, making it suitable for kilogram-scale production. In contrast, LiAlH₄ reduction requires stringent anhydrous conditions, limiting scalability.

Purity and Byproduct Formation

Cyclocondensation produces fewer byproducts due to the crystalline nature of the hydrochloride salt, which excludes unreacted aniline during washing. Reduction routes generate aluminum salts, necessitating additional filtration and solvent recovery steps.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2-chloro-3-methoxyphenyl)piperazine?

The synthesis of piperazine derivatives typically employs coupling reagents and optimized reaction conditions. For example:

  • Coupling agents : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are widely used for peptide derivatization, which can be adapted for arylpiperazine synthesis .
  • Activation : Trifluoroacetic acid (TFA) is effective in activating carboxyl groups during coupling reactions .
  • Substituent introduction : Electrophilic aromatic substitution or Ullmann-type coupling can introduce chloro and methoxy groups at the 2- and 3-positions of the phenyl ring, respectively.

Q. Key Reaction Conditions :

Reagent/ConditionRoleExample Use Case
EDC/HOAtCarbodiimide coupling agentsPiperazine-peptide conjugation
TFAActivatorDeprotection and activation
Pd/Cu catalystsCross-couplingAryl halide coupling reactions

Q. How can the structural identity of this compound be confirmed analytically?

Robust analytical characterization involves:

  • Mass Spectrometry (MS) : Exact mass = 226.0873 Da (calculated for C11H15ClN2O) .
  • Nuclear Magnetic Resonance (NMR) :
    • <sup>1</sup>H NMR : Signals for methoxy (-OCH3) at δ ~3.8 ppm and piperazine ring protons as multiplets (δ 2.5–3.5 ppm).
    • <sup>13</sup>C NMR : Chlorophenyl carbons resonate at δ ~125–140 ppm.
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using C18 columns with acetonitrile/water gradients.

Q. What receptor interactions are associated with this compound?

Piperazine derivatives often target serotonin (5-HT) receptors:

  • 5-HT2B/2C agonism : Structural analogs like 1-(3-chlorophenyl)piperazine show affinity for 5-HT2B/2C receptors, suggesting similar activity for the 2-chloro-3-methoxy variant .
  • Functional assays : Measure intracellular Ca<sup>2+</sup> flux or cAMP modulation to confirm receptor activation .

Advanced Research Challenges

Q. How do structural modifications influence binding affinity in SAR studies?

  • Ortho substituents : Increasing bulk at the ortho position (e.g., chloro group) enhances binding affinity to 5-HT receptors due to steric and electronic effects .
  • Methoxy positioning : The 3-methoxy group may improve metabolic stability compared to para-substituted analogs.
  • Case study : Richardson et al. demonstrated that ortho-substituted piperazines exhibit up to 10-fold higher potency than meta-substituted derivatives .

Q. What metabolic pathways and cytochrome P450 interactions are relevant?

  • Primary metabolism : Oxidation via CYP2D6 and CYP3A4, followed by glucuronidation .
  • Toxicokinetic data : Conflicting reports exist on hepatic clearance rates; in vitro microsomal assays are recommended to resolve discrepancies .
  • Key metabolites : Hydroxylated or demethylated derivatives detected via LC-MS/MS .

Q. How can contradictory data between receptor binding and functional assays be resolved?

  • Comparative assays : Use radioligand binding (e.g., [<sup>3</sup>H]ketanserin for 5-HT2 receptors) alongside functional readouts (e.g., IP3 accumulation) .
  • In silico modeling : Molecular docking studies (e.g., using AutoDock Vina) predict binding modes and explain partial agonism .
  • Case example : 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) binds 5-HT2C but lacks functional activity, highlighting the need for multi-assay validation .

Q. What strategies mitigate neurotoxicity risks in preclinical studies?

  • Dose optimization : Start with low doses (0.1–1 mg/kg in rodents) to assess seizure thresholds .
  • Biomarker monitoring : Track serum serotonin and dopamine levels to correlate with behavioral effects (e.g., agitation, tachycardia) .
  • Cross-species validation : Compare rodent and primate metabolic profiles to predict human toxicity .

Q. How does this compound compare to other arylpiperazines in reversing multidrug resistance (MDR)?

  • Efflux pump inhibition : Arylpiperazines like 1-(1-naphthylmethyl)-piperazine inhibit RND efflux pumps in E. coli, enhancing fluoroquinolone susceptibility .
  • Mechanistic overlap : The chloro-methoxy substitution may improve lipophilicity, increasing bacterial membrane penetration .

Methodological Considerations

  • Avoid commercial databases : Prioritize peer-reviewed journals (e.g., J. Med. Chem.) over vendor-specific data .
  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches and share raw spectral data in supplementary materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.